1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one is a useful research compound. Its molecular formula is C19H24N4O and its molecular weight is 324.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This compound is part of a broader class of azabicyclic compounds known for their diverse pharmacological properties, including anti-inflammatory and analgesic effects.
Chemical Structure and Properties
The molecular formula of the compound is C20H26N4O, with a molecular weight of approximately 370.5 g/mol. The structure features a bicyclic azabicyclo[3.2.1]octane core, which is significant in many bioactive compounds.
Table 1: Chemical Properties
Property | Value |
---|---|
Molecular Formula | C20H26N4O |
Molecular Weight | 370.5 g/mol |
CAS Number | 2108362-85-0 |
Research indicates that compounds with the azabicyclo[3.2.1]octane scaffold exhibit promising activity as inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme. NAAA plays a crucial role in the degradation of endogenous fatty acid amides, such as palmitoylethanolamide (PEA), which has anti-inflammatory properties. By inhibiting NAAA, these compounds can enhance the levels of PEA, thereby prolonging its beneficial effects in inflammatory conditions .
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of azabicyclo[3.2.1]octane can significantly inhibit NAAA activity with IC50 values in the low nanomolar range (e.g., IC50 = 0.042 μM for certain derivatives) . This inhibition leads to increased concentrations of PEA and other endocannabinoids, contributing to reduced inflammation and pain.
Analgesic Properties
The analgesic potential of this compound has been explored through various animal models. For instance, studies have shown that administration of NAAA inhibitors results in significant pain relief in models of neuropathic pain, suggesting that these compounds may serve as effective analgesics .
Case Study 1: Inhibition of NAAA
A study published in Journal of Medicinal Chemistry reported on the structure-activity relationship (SAR) of several azabicyclic derivatives, including our compound. The study found that modifications to the triazole moiety significantly affected inhibitory potency against NAAA, highlighting the importance of structural optimization in drug development .
Case Study 2: Pharmacokinetic Profile
Another research effort focused on evaluating the pharmacokinetic properties of these compounds in vivo. The results indicated favorable absorption and distribution characteristics, with compounds demonstrating good oral bioavailability and metabolic stability .
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
3-(2-methylphenyl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-4-2-3-5-15(14)6-9-19(24)22-16-7-8-17(22)13-18(12-16)23-20-10-11-21-23/h2-5,10-11,16-18H,6-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSELJTGZQIBOKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2C3CCC2CC(C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.